(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate
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Overview
Description
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate: is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions, followed by functional group modifications to introduce the acetyl and acetate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in materials science, such as in the development of advanced polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) propionate
- (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) butyrate
Uniqueness
The uniqueness of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate lies in its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a distinct entity in its class.
Properties
CAS No. |
58028-01-6 |
---|---|
Molecular Formula |
C29H37NO3 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate |
InChI |
InChI=1S/C29H37NO3/c1-18(31)29-26(30(29)21-8-6-5-7-9-21)17-25-23-11-10-20-16-22(33-19(2)32)12-14-27(20,3)24(23)13-15-28(25,29)4/h5-10,22-26H,11-17H2,1-4H3 |
InChI Key |
DFKOUTRWITVKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12C(N1C3=CC=CC=C3)CC4C2(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C |
Origin of Product |
United States |
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